

# An In-depth Technical Guide to Quinacrine Methanesulfonate: Chemical Properties and Structure

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## Compound of Interest

Compound Name: Quinacrine methanesulfonate

Cat. No.: B1678642

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**Quinacrine methanesulfonate**, a derivative of the acridine class of organic compounds, is a bioactive molecule that has garnered significant attention for its diverse pharmacological applications.[1][2] Historically utilized as an antimalarial agent, its therapeutic potential has expanded to include roles as an antiprotozoal, in the treatment of certain autoimmune diseases like lupus erythematosus, and more recently, as a subject of investigation for its anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

## Core Chemical and Physical Properties

The fundamental physicochemical characteristics of **quinacrine methanesulfonate** are summarized below. These properties are crucial for its handling, formulation, and mechanism of action.

| Property           | Value  | Reference(s) |
|--------------------|--|--------------|
| CAS Number         | 316-05-2   | [1][2][6]    |
| Molecular Formula  | C <sub>25</sub> H <sub>38</sub> ClN <sub>3</sub> O <sub>7</sub> S <sub>2</sub> (Note: Some sources cite slightly different formulas, likely due to hydration states) | [1]          |
| Molecular Weight   | 592.17 g/mol   | [1][2]       |
| Synonyms           | Mepacrine dimethanesulfonate salt  | [1][2][6]    |
| Appearance         | Bright yellow crystalline solid  | [7][8]       |
| Solubility         | Soluble in water.[9] The dihydrochloride form is soluble in water (1g in ~35ml).[8]  | [8][9]       |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.   | [1]          |

## Chemical Structure and Identification

Quinacrine possesses a tricyclic acridine core. The methanesulfonate salt form involves the protonation of the basic nitrogen atoms of the quinacrine molecule by methanesulfonic acid.

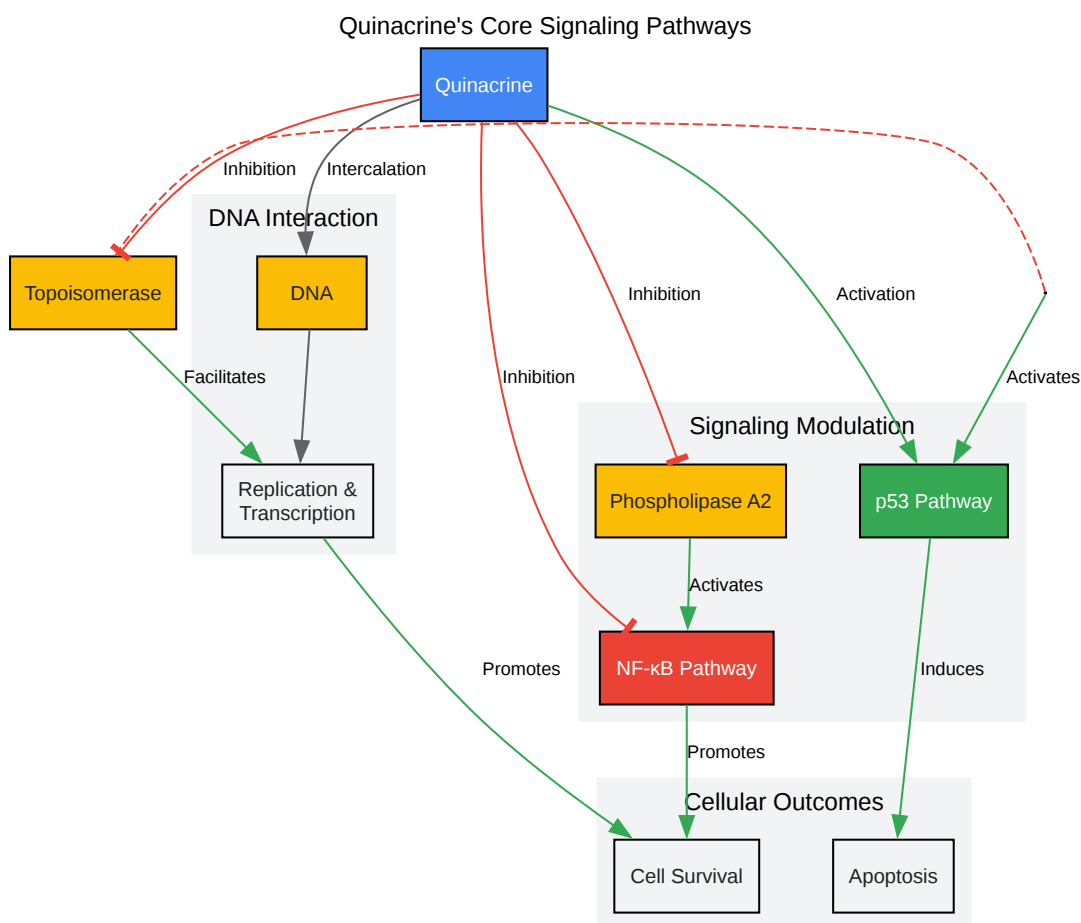
- IUPAC Name: N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine;dimethanesulfonic acid[6]
- InChI Key: BSSDNUXUOKRRHO-UHFFFAOYSA-N[6]
- Canonical SMILES:  
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O

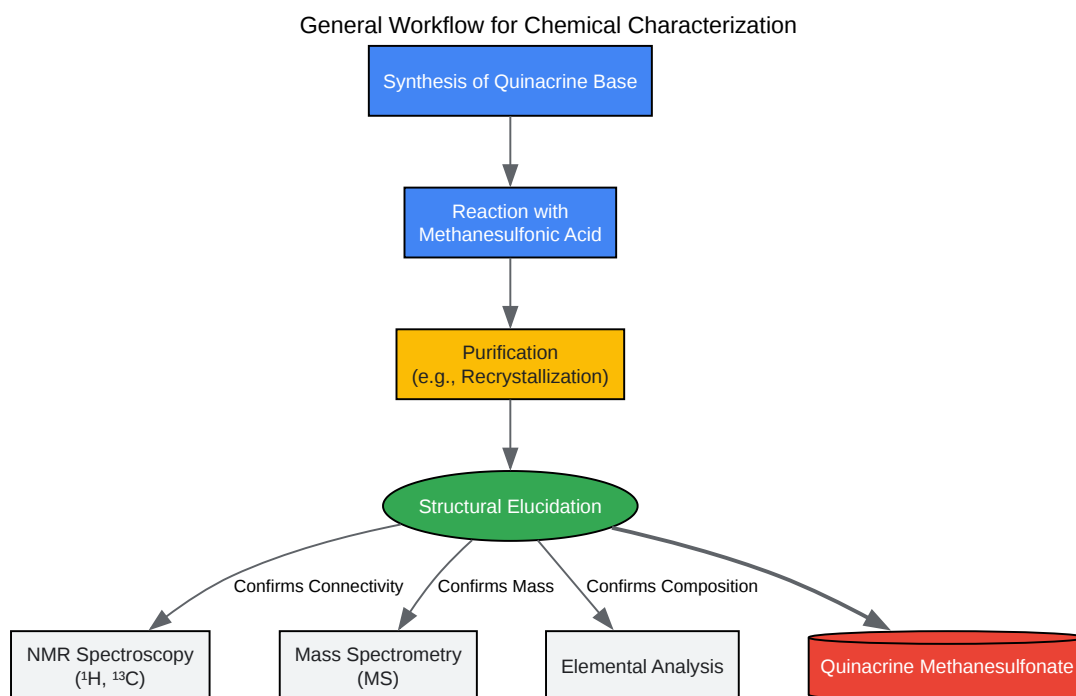
## Mechanism of Action and Signaling Pathways

Quinacrine's biological activities are multifaceted, stemming from its ability to interact with several cellular components and modulate key signaling pathways.<sup>[5]</sup> Its primary mechanisms of action include DNA intercalation and the inhibition of various enzymes.

One of the most well-documented mechanisms is its ability to insert itself between the base pairs of DNA, a process known as intercalation.<sup>[3][4]</sup> This interaction can inhibit DNA replication and transcription, processes that are vital for cell proliferation.<sup>[4][10]</sup> This is a key factor in its efficacy against rapidly dividing cells, such as cancer cells and parasites.<sup>[5][10]</sup>

In the context of cancer, quinacrine has been shown to modulate critical signaling pathways that regulate cell survival and apoptosis.<sup>[5][11]</sup> Notably, it can activate the p53 tumor suppressor pathway while simultaneously inhibiting the pro-survival NF-κB (nuclear factor-kappa B) signaling cascade.<sup>[5][12][13]</sup> The activation of p53 can lead to cell cycle arrest and apoptosis, while the inhibition of NF-κB sensitizes cancer cells to cell death signals.<sup>[5][14]</sup> Furthermore, studies have indicated that quinacrine can inhibit topoisomerase activity, leading to DNA damage and S-phase arrest in the cell cycle.<sup>[13]</sup> It has also been reported to inhibit the activity of enzymes like phospholipase A2 and fibroblast growth factor receptor 1 (FGFR1).<sup>[3][15]</sup>





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